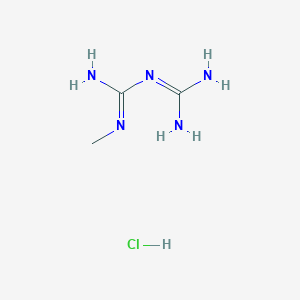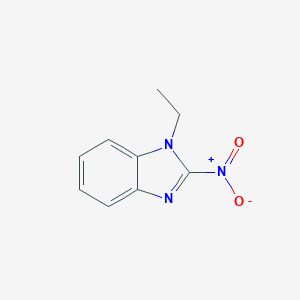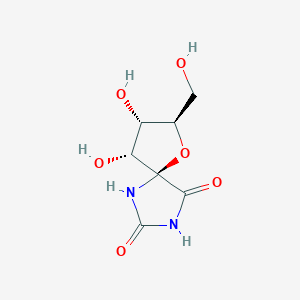
4-(4-Methoxyphenyl)-1,3-thiazole
Overview
Description
The compound “4-(4-Methoxyphenyl)-1,3-thiazole” belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The “4-Methoxyphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methoxy group (-O-CH3) attached to it .
Molecular Structure Analysis
Thiazoles have a five-membered ring with varying substituents. The exact molecular structure of “4-(4-Methoxyphenyl)-1,3-thiazole” would depend on the positions of the methoxyphenyl group on the thiazole ring .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Methoxyphenyl)-1,3-thiazole” would depend on its exact structure. Thiazoles are generally stable compounds. They may exhibit tautomeric behavior, which can influence their reactivity .Scientific Research Applications
Central Nervous System Penetrability : A derivative of 4-(4-Methoxyphenyl)-1,3-thiazole demonstrated effectiveness in penetrating the blood-brain barrier, making it a useful pharmacological tool for studying selective serotonin-3 receptor antagonists (Rosen et al., 1990).
Antithrombotic Activity : A thiazole derivative showed potent inhibition of collagen-induced platelet aggregation, suggesting potential as an antithrombotic agent (Nishizawa et al., 1982).
Anti-corrosion Properties : Thiazole hydrazones, including 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid derivatives, demonstrated potential as mild steel anti-corrosion agents in acidic media (Chaitra et al., 2016).
Angiotensin II Receptor Antagonists : Derivatives of 4-(4-Methoxyphenyl)-1,3-thiazole were studied as potential antihypertensive and cardiotropic drugs, indicating their affinity to angiotensin II receptors (Drapak et al., 2019).
Photophysical Properties for Dyes : Studies on the influence of regioisomerism on the photophysical properties of 4-hydroxy-1,3-thiazole-based fluorophores highlighted their potential application in dye design (Habenicht et al., 2015).
Cancer and Microbial Activity : A compound containing a 4-(4-methoxyphenyl)-1,3-thiazole moiety exhibited antimicrobial and anticancer properties, demonstrating its biological activity (Viji et al., 2020).
Optoelectronic Applications : A thiazolo[5,4-d]thiazole derivative, related to 4-(4-Methoxyphenyl)-1,3-thiazole, was used in the fabrication of a white organic light-emitting diode (WOLED), showcasing its potential in optoelectronics (Zhang et al., 2016).
Adenosine A3 Receptor Antagonism : 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives were synthesized as selective antagonists for human adenosine A3 receptors, indicating their relevance in medicinal chemistry (Jung et al., 2004).
Anti-biofilm Activity : Thiazole Schiff bases showed anti-biofilm activity against Pseudomonas aeruginosa, demonstrating their potential as biofilm-inhibiting agents (More et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-13-7-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWXAMZJYPLGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398668 | |
| Record name | 4-(4-methoxyphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1,3-thiazole | |
CAS RN |
1826-21-7 | |
| Record name | 4-(4-Methoxyphenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methoxyphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)







